PPZ-A10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C56H114N6O2 |

|---|---|

Molekulargewicht |

903.5 g/mol |

IUPAC-Name |

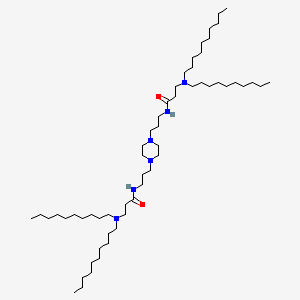

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |

InChI |

InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |

InChI-Schlüssel |

PXNLDSAGMDIEAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the PPZ-A10 Piperazine-Based Lipid Core for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piperazine-based lipid, PPZ-A10, a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) for effective messenger RNA (mRNA) and short interfering RNA (siRNA) delivery. This compound has demonstrated a remarkable intrinsic ability to target immune cells, particularly in the liver and spleen, without the need for active targeting ligands.

Core Structure and Physicochemical Properties

This compound, systematically named N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide), is an ionizable cationic lipid integral to the formation of stable and effective LNPs for nucleic acid delivery.[1][2][3] Its unique structure, featuring a piperazine backbone, contributes to the preferential delivery of mRNA to immune cells in vivo.[4][5]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Chemical Name | N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide) | [2][3] |

| CAS Number | 2941268-67-1 | [2][3] |

| Molecular Formula | C₅₆H₁₁₄N₆O₂ | [2][3] |

| Formula Weight | 903.6 g/mol | [2][3] |

| Purity | ≥95% | [2][3] |

| Solubility | Soluble in ethanol (10 mg/ml) | [2][3] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years at -20°C | [3] |

Lipid Nanoparticle (LNP) Formulation and Characteristics

This compound is a key component in multi-component LNPs, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1] The specific molar ratio of these components is critical for the overall structural integrity, stability, and biological function of the nanoparticles.[6]

A top-performing LNP formulation, designated LNP-A10, utilizes this compound and has demonstrated significant potential for in vivo applications.[7]

Table 1: LNP-A10 Formulation and Physicochemical Properties

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [7] |

| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | [7] |

| Cholesterol | Cholesterol | [7] |

| PEGylated Lipid | C18PEG2K | [7] |

| Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | 35:46.5:2.5:16 | [7] |

| Diameter (nm) | ~80-100 nm | [4][7] |

| Polydispersity Index (PDI) | < 0.2 | [4][7] |

| pKa | ~6.5 | [7] |

| Encapsulation Efficiency | ~66-88% (varies with lipid tail length) | [7] |

Experimental Protocols

General Synthesis of PPZ Lipids

The synthesis of piperazine-based lipids like this compound involves a structured chemical process. While the precise, step-by-step synthesis of this compound is proprietary, a general procedure for creating PPZ lipids has been described.[1][4] This typically involves the reaction of a piperazine-containing core with appropriate lipid tails.

Caption: General workflow for the synthesis of PPZ lipids.

LNP Formulation via Microfluidic Mixing

The formulation of LNPs encapsulating mRNA is a critical step that is often achieved using microfluidic mixing for reproducible and scalable production.[8]

Protocol:

-

Lipid Preparation: Dissolve this compound, DOPE, cholesterol, and C18PEG2K in ethanol at the desired molar ratios to create the lipid mixture.

-

mRNA Preparation: Dilute the mRNA cargo in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).

-

Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer). The rapid mixing at the fluid interface leads to the self-assembly of LNPs with the mRNA encapsulated.

-

Dialysis: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

Caption: LNP formulation using microfluidic mixing.

Biological Activity and In Vivo Performance

This compound-containing LNPs have been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells in the liver and macrophages in the spleen, without the need for specific targeting ligands.[7] This "endogenous targeting" is a significant advantage for immunotherapies and vaccine development.

Table 2: In Vivo mRNA Delivery of LNP-A10 (1 mg/kg dose in Ai14 mice)

| Cell Type | % tdTomato+ Cells (Functional mRNA Delivery) | Reference |

| Liver | ||

| Kupffer Cells | ~60% | [6][7] |

| Dendritic Cells | ~20% | [6][7] |

| Endothelial Cells | <10% | [7] |

| Spleen | ||

| Macrophages | ~50% | [6][7] |

| Dendritic Cells | ~30% | [7] |

Mechanism of Cellular Delivery and Payload Release

The delivery of mRNA to the cytoplasm of target cells by this compound LNPs follows a multi-step process that is characteristic of ionizable lipid-based delivery systems.

Caption: Cellular mechanism of LNP-mediated mRNA delivery.

At the physiological pH of the bloodstream (~7.4), the this compound lipid is largely neutral, contributing to the stability of the LNP. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the pH is acidic (pH ~5.0-6.5). In this acidic environment, the piperazine core of this compound becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, which can then exert its therapeutic effect by modulating downstream signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 2941268-67-1|N,N'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide)|BLD Pharm [bldpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PPZ-A10 LNP Tropism for Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental data surrounding the tropism of piperazine-derived lipid nanoparticle (LNP), specifically PPZ-A10, for immune cells. The development of LNPs with inherent tropism for specific cell types, such as immune cells, represents a significant advancement in targeted mRNA delivery for a range of therapeutic applications, including vaccines and immunotherapies.[1][2][3] This document details the quantitative data on cell-specific delivery, outlines the experimental protocols used to determine this tropism, and provides visual representations of the experimental workflow and the hierarchical targeting of these LNPs.

Quantitative Analysis of this compound LNP Immune Cell Tropism

The this compound LNP formulation has demonstrated a remarkable and preferential delivery of mRNA to various immune cell populations, particularly in the liver and spleen.[1][4] The following table summarizes the quantitative data from in vivo studies in Ai14 mice, which express a tdTomato reporter upon Cre recombinase activity delivered via mRNA-loaded LNPs. The data represents the percentage of tdTomato-positive cells within specific cell populations three days after a single intravenous injection of this compound LNPs at a dose of 1 mg/kg.[1][2][4]

| Organ | Cell Type | % tdTomato+ Cells (1 mg/kg dose) |

| Liver | Kupffer Cells | 60%[4][5] |

| Dendritic Cells | 20%[4][5] | |

| Other Immune Cells | 15%[5] | |

| Endothelial Cells | <10%[4] | |

| Hepatocytes | 30%[5] | |

| Spleen | Macrophages | 55%[5] |

| Dendritic Cells | 35%[4][5] | |

| Other Immune Cells | 25%[5] |

Table 1: In vivo functional delivery of Cre mRNA by this compound LNPs to various cell types in Ai14 mice.[1][4][5]

Dose-dependent studies have also been conducted, indicating that the preferential delivery to immune cells is maintained even at a clinically relevant dose of 0.3 mg/kg.[1][4]

Experimental Protocols

The determination of this compound LNP tropism for immune cells involves a series of well-defined experimental procedures. The following sections provide a detailed methodology for the key experiments.

LNP Formulation

The top-performing LNP, designated LNP-A10, is formulated using a specific ratio of four key components.[1][2][4] The synthesis of such LNPs is typically achieved through methods like microfluidic mixing to ensure consistent and reproducible nanoparticle characteristics.[6]

-

Components and Molar Ratio:

-

Procedure Overview:

-

The lipid components are dissolved in an organic solvent (e.g., ethanol).

-

The mRNA cargo (e.g., Cre mRNA) is dissolved in an aqueous buffer.

-

The organic and aqueous phases are rapidly mixed using a microfluidic device. This controlled mixing process leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

-

The resulting LNP solution is then purified, typically through dialysis, to remove the organic solvent and any unencapsulated mRNA.[6]

-

The final LNP product is characterized for its physicochemical properties, including size (diameter), polydispersity index (PDI), and pKa.[1][2]

-

In Vivo Animal Studies

-

Animal Model: Ai14 mice are utilized as a reporter model. These mice carry a loxP-flanked STOP cassette preceding the tdTomato fluorescent protein gene. Expression of Cre recombinase removes the STOP cassette, leading to the expression of tdTomato, which serves as a marker for successful mRNA delivery and protein translation.[1]

-

Administration:

Cell Isolation and Analysis

-

Tissue Harvesting and Processing:

-

Three days post-injection, the mice are euthanized.

-

The liver and spleen are harvested.

-

Single-cell suspensions are prepared from these organs through a combination of mechanical dissociation and enzymatic digestion.

-

-

Flow Cytometry:

-

The single-cell suspensions are stained with a panel of fluorescently-labeled antibodies specific for various cell surface markers to identify different immune cell populations (e.g., Kupffer cells, dendritic cells, macrophages).

-

The percentage of tdTomato-positive cells within each identified cell population is quantified using a flow cytometer. This provides a direct measure of the functional delivery of the mRNA to each cell type.[1]

-

Visualizations: Workflows and Logical Relationships

To further elucidate the experimental processes and the outcomes of this compound LNP delivery, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of PPZ-A10 Lipid Nanoparticles

This technical guide provides a comprehensive overview of the core properties of PPZ-A10 lipid nanoparticles (LNPs), a novel class of delivery vehicles with a notable tropism for immune cells. Designed for researchers, scientists, and professionals in drug development, this document details the formulation, physicochemical characteristics, and in vivo performance of this compound LNPs, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties and Composition

This compound is an ionizable lipid featuring a piperazine-based headgroup, which is a key structural element contributing to its unique biological activity. LNPs formulated with this compound have demonstrated a preferential ability to deliver messenger RNA (mRNA) to immune cells, particularly in the liver and spleen, without the need for active targeting ligands.[1][2]

Physicochemical Characteristics of LNP-A10

The lead formulation, designated LNP-A10, exhibits specific physicochemical properties that are critical for its stability and in vivo function.

| Property | Value |

| Diameter (nm) | 96 |

| Polydispersity Index (PDI) | 0.12 |

| pKa | 6.4 |

| Encapsulation Efficiency (%) | >95% |

Formulation Composition of LNP-A10

The optimal formulation of LNP-A10 was identified through in vivo screening of a library of chemically distinct LNPs. The molar ratio of its components is crucial for its performance.

| Component | Molar Ratio (%) |

| This compound (Ionizable Lipid) | 35 |

| Cholesterol (Helper Lipid) | 46.5 |

| DOPE (Helper Lipid) | 16 |

| C18PEG2K (PEG-Lipid) | 2.5 |

In Vivo Performance and Biodistribution

When formulated with Cre mRNA and administered intravenously to Ai14 reporter mice, LNP-A10 demonstrated significant delivery to and functional protein expression in various immune cell populations within the liver and spleen.

Cellular Tropism in Liver and Spleen

The following table summarizes the percentage of tdTomato-positive cells in different cell types three days after a single intravenous injection of LNP-A10 carrying Cre mRNA at a dose of 1 mg/kg.

| Organ | Cell Type | % tdTomato+ Cells |

| Liver | Kupffer Cells | ~60% |

| Dendritic Cells | ~20% | |

| Hepatocytes | <10% | |

| Endothelial Cells | <10% | |

| Spleen | Macrophages | ~50% |

| Dendritic Cells | ~30% |

Dose-Dependent Efficacy

LNP-A10 maintains its delivery efficiency to immune cells even at clinically relevant doses. The table below shows the percentage of tdTomato-positive cells at varying doses.

| Dose (mg/kg) | Kupffer Cells (% tdTomato+) | Splenic Macrophages (% tdTomato+) | Splenic Dendritic Cells (% tdTomato+) |

| 1.0 | ~60% | ~50% | ~30% |

| 0.5 | ~55% | ~30% | ~25% |

| 0.3 | ~50% | ~23% | ~26% |

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and in vivo evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

LNPs were formulated using a microfluidic mixing device to ensure rapid and reproducible self-assembly.

-

Lipid Stock Solution: The ionizable lipid (this compound), helper lipids (cholesterol and DOPE), and PEG-lipid (C18PEG2K) are dissolved in ethanol at the desired molar ratios to create the lipid-ethanol solution.

-

mRNA Aqueous Solution: The mRNA cargo is diluted in a low pH buffer, typically 10 mM citrate buffer (pH 4.0), to ensure the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.

-

Microfluidic Mixing: The lipid-ethanol and mRNA-aqueous solutions are loaded into separate syringes and infused into a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:organic). The total flow rate is maintained to control the nanoparticle size and polydispersity.

-

Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension.

Physicochemical Characterization

-

Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs are measured by dynamic light scattering (DLS) using an instrument such as a Malvern Zetasizer.

-

pKa Determination (TNS Assay): The apparent pKa of the LNPs is determined using a fluorescence assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

-

A series of buffers with a range of pH values (e.g., pH 3 to 10) are prepared.

-

The LNP solution is diluted in each buffer.

-

A stock solution of TNS is added to each LNP-buffer mixture.

-

The fluorescence intensity is measured (excitation ~321 nm, emission ~445 nm).

-

The pKa is the pH at which the fluorescence intensity is 50% of the maximum.

-

-

Encapsulation Efficiency: The encapsulation efficiency of mRNA is determined using a Quant-iT RiboGreen assay. The fluorescence of the sample is measured before and after the addition of a detergent (e.g., Triton X-100) that lyses the LNPs. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vivo Studies in Mice

-

Animal Model: Ai14 transgenic mice, which express tdTomato fluorescent protein upon Cre-mediated recombination, are used to visualize functional mRNA delivery.

-

Administration: LNPs encapsulating Cre mRNA are administered via intravenous (tail vein) injection at the specified doses.

-

Cell Isolation: Three days post-injection, mice are euthanized, and livers and spleens are harvested.

-

Liver: The liver is perfused with a collagenase solution to digest the extracellular matrix. The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using Percoll) to separate hepatocytes from non-parenchymal cells. Immune cells are further isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Spleen: The spleen is mechanically dissociated to create a single-cell suspension. Red blood cells are lysed, and the remaining splenocytes are used for analysis.

-

-

Flow Cytometry: Isolated cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., F4/80 for macrophages, CD11c for dendritic cells). The percentage of tdTomato-positive cells within each population is quantified by flow cytometry.

Visualizations

The following diagrams illustrate the composition of LNP-A10, the experimental workflow for its evaluation, and a conceptual representation of its proposed mechanism of action and downstream effects.

References

A Technical Guide to PPZ-A10 for In Vivo Non-Hepatocyte Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of nucleic acid therapeutics to specific cell types beyond hepatocytes remains a significant challenge in drug development. PPZ-A10, a novel ionizable lipid, has emerged as a promising component of lipid nanoparticles (LNPs) for directing mRNA delivery to immune cells in vivo. This technical guide provides an in-depth overview of this compound, including its formulation into LNPs, its biodistribution and efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to equip researchers with the necessary knowledge to leverage this compound-based LNPs for non-hepatocyte targeting applications.

Core Concepts of this compound Mediated Delivery

This compound is an ionizable lipid characterized by a piperazine backbone.[1] When formulated into LNPs, this compound facilitates the encapsulation of mRNA and promotes its delivery to and expression in specific immune cell populations, particularly in the liver and spleen.[2][3] This preferential targeting is achieved without the need for active targeting ligands, offering a simplified and potentially more scalable approach to non-hepatocyte gene delivery.

The mechanism of action for this compound containing LNPs is believed to follow the general pathway for ionizable LNPs. Upon intravenous administration, the LNPs circulate and are taken up by cells, primarily through endocytosis.[4][5] The acidic environment of the endosome protonates the ionizable lipid, leading to a net positive charge.[4][6] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest.[5][6]

Data Presentation

The following tables summarize the key quantitative data associated with the leading this compound-formulated LNP, designated as LNP-A10.

Table 1: Physicochemical Properties of LNP-A10

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [2] |

| Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | 35:46.5:2.5:16 | [2] |

| Diameter (nm) | ~80 | [2] |

| Polydispersity Index (PDI) | ~0.1 | [2] |

| pKa | ~6.5 | [2] |

| Encapsulation Efficiency | >95% |

Table 2: In Vivo Functional mRNA Delivery by LNP-A10 in Ai14 Mice (1 mg/kg dose, 3 days post-injection)

| Cell Type | % tdTomato+ Cells | Reference |

| Liver | ||

| Kupffer Cells | 60% | [7] |

| Dendritic Cells | 20% | [7] |

| Endothelial Cells | <10% | [7] |

| Hepatocytes | Low | [2] |

| Spleen | ||

| Macrophages | 50% | [7] |

| Dendritic Cells | 30% | [7] |

Table 3: Dose-Dependent Functional mRNA Delivery by LNP-A10 in Ai14 Mice (3 days post-injection)

| Dose (mg/kg) | Kupffer Cells (% tdTomato+) | Splenic Macrophages (% tdTomato+) | Splenic Dendritic Cells (% tdTomato+) | Reference |

| 1.0 | 60% | 50% | 30% | [7] |

| 0.5 | ~55% | ~35% | ~28% | [7] |

| 0.3 | 50% | 23% | 26% | [7] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the general procedure for formulating LNPs using a microfluidic mixing device, adapted for the preparation of this compound LNPs.

Materials:

-

This compound, Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), C18PEG2000

-

Ethanol

-

mRNA in 10 mM citrate buffer (pH 4.0)

-

Microfluidic mixing device and cartridges

-

Syringes and tubing

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and C18PEG2000 in ethanol to achieve the desired stock concentrations.

-

Prepare Lipid Mixture: In an ethanol solution, combine the lipid stock solutions to achieve a molar ratio of 35:46.5:2.5:16 (this compound:Cholesterol:C18PEG2K:DOPE).[2]

-

Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.[8]

-

Characterization: Measure the LNP size, PDI, and zeta potential using dynamic light scattering. Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vivo Functional mRNA Delivery Assessment

This protocol outlines the methodology for assessing the functional delivery of mRNA in vivo using a Cre-recombinase reporter mouse model.

Animal Model:

-

LSL-tdTomato (Ai14) mice, which express tdTomato fluorescent protein upon Cre-recombinase mediated excision of a stop cassette.

Procedure:

-

LNP Administration: Intravenously inject Ai14 mice with this compound LNPs encapsulating Cre mRNA at the desired doses (e.g., 0.3, 0.5, 1.0 mg/kg).[7]

-

Tissue Harvest and Cell Isolation:

-

Flow Cytometry:

-

Stain the single-cell suspensions with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., F4/80 for macrophages, CD11c for dendritic cells).

-

Analyze the cells using a flow cytometer to quantify the percentage of tdTomato-positive cells within each gated cell population.[11]

-

Quantification of LNP Biodistribution by LC-MS

This protocol provides a general framework for quantifying the amount of LNP accumulation in various tissues using liquid chromatography-mass spectrometry (LC-MS).

Procedure:

-

LNP Administration: Inject animals with this compound LNPs.

-

Tissue Harvest: At various time points, euthanize the animals and harvest organs of interest.

-

Lipid Extraction: Homogenize the tissues and perform a lipid extraction to isolate the LNP components from the tissue matrix.

-

LC-MS Analysis:

-

Develop an LC-MS method to separate and detect the specific ionizable lipid (this compound).[12][13][14][15]

-

Quantify the amount of this compound in each tissue sample by comparing the signal to a standard curve of known concentrations.

-

Normalize the data to the weight of the tissue to obtain a concentration (e.g., ng of lipid/mg of tissue).

-

Visualizations

Caption: Workflow of this compound LNP formulation and in vivo delivery.

Caption: General mechanism of ionizable LNP uptake and endosomal escape.

Caption: Experimental workflow for assessing in vivo functional mRNA delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]

- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 9. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Murine Hepatic Immune cells « Karine SERRE, PhD [immunology.kserre.net]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chromatographyonline.com [chromatographyonline.com]

preliminary research on PPZ-A10 applications

An In-depth Technical Guide on the Applications of PPZ-A10-Containing Lipid Nanoparticles

Introduction

This compound is a novel, piperazine-containing ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for targeted mRNA delivery. Specifically, the LNP formulation designated LNP-A10, which incorporates the this compound lipid, has been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells and macrophages in the liver and spleen, without the need for targeting ligands.[1][2][3] This technical guide provides a comprehensive overview of the applications, experimental data, and methodologies associated with this compound-based LNPs for researchers, scientists, and drug development professionals.

I. Quantitative Data

The following tables summarize the key quantitative data associated with the LNP-A10 formulation.

Table 1: Physicochemical Properties of LNP-A10

| Property | Value | Reference |

| Diameter (nm) | ~110.2 | [4] |

| Polydispersity Index (PDI) | <0.139 | [4] |

| pKa | ~5.619 - 6.308 | [4][5] |

| Encapsulation Efficiency (%) | ~64.0 | [4] |

Table 2: Composition of LNP-A10

| Component | Molar Ratio (%) | Reference |

| This compound (ionizable lipid) | 35 | [1][6] |

| Cholesterol | 46.5 | [1][6] |

| C18PEG2K (PEGylated lipid) | 2.5 | [1][6] |

| DOPE (helper lipid) | 16 | [1][6] |

Table 3: In Vivo mRNA Delivery Efficiency of LNP-A10 in Ai14 Mice

| Cell Type | % tdTomato+ Cells | Reference |

| Liver | ||

| Kupffer Cells | 60 | [3][4] |

| Dendritic Cells | 20 | [3][4] |

| Other Immune Cells | 15 | [4] |

| Endothelial Cells | <10 | [3] |

| Hepatocytes | 30 | [4] |

| Spleen | ||

| Macrophages | 55 | [4] |

| Dendritic Cells | 35 | [4] |

| Other Immune Cells | 25 | [4] |

II. Experimental Protocols

A. Synthesis of Piperazine-based (PPZ) Lipids

A detailed procedure for the synthesis of the piperazine-based ionizable lipids is outlined in the source literature.[2] The general scheme involves a multi-step chemical synthesis process starting from a piperazine backbone, which is then functionalized with hydrophobic lipid tails and ionizable head groups.[2]

B. Formulation of Lipid Nanoparticles

The LNP-A10 formulation was prepared using a microfluidic mixing method.[2] The lipid components (this compound, cholesterol, C18PEG2K, and DOPE) are dissolved in an organic solvent (e.g., ethanol), and the mRNA is dissolved in an aqueous buffer. These two solutions are then rapidly mixed in a microfluidic device, leading to the self-assembly of the LNPs. The resulting nanoparticles are then purified, for instance, through dialysis, to remove the organic solvent and any unencapsulated mRNA.

C. In Vivo Studies in Ai14 Mice

The in vivo efficacy of LNP-A10 was evaluated using Ai9 or Ai14 Cre-reporter mice.[6]

-

Animal Model: Ai14 mice, which express tdTomato fluorescent protein upon Cre-mediated recombination.

-

LNP Administration: LNP-A10 encapsulating Cre mRNA was administered intravenously (IV) at doses ranging from 0.3 mg/kg to 1 mg/kg.[1][6]

-

Analysis: Three days post-injection, various organs (liver, spleen) were harvested, and specific cell populations were isolated. The percentage of tdTomato-positive cells within each cell type was quantified using flow cytometry to determine the efficiency of functional mRNA delivery. Biodistribution was further confirmed using a sensitive digital droplet PCR-based method.[3]

III. Visualizations

A. LNP-A10 Composition

Caption: Molar ratio composition of the LNP-A10 formulation.

B. Experimental Workflow for In Vivo mRNA Delivery

Caption: Workflow for evaluating in vivo mRNA delivery using LNP-A10 in Ai14 mice.

C. Structure-Function Relationship of LNP Components

Caption: Relationship between LNP component choice and in vivo delivery performance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PPZ-A10 Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy and safety, influencing factors such as encapsulation efficiency, stability, and cellular targeting. This document provides detailed application notes and protocols for the formulation of a specific LNP, termed LNP-A10, which utilizes the novel ionizable lipid PPZ-A10. This formulation has been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells and spleen macrophages and dendritic cells, offering significant potential for applications in immunotherapy and vaccine development.[1][2][3]

The LNP-A10 formulation is composed of the ionizable lipid this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a helper lipid, cholesterol for stability, and a PEG-lipid (C18PEG2K) to control particle size and reduce aggregation.[1][3] The specific molar ratio of these components is crucial for the observed in vivo performance.

Component Overview

-

This compound: An ionizable cationic lipid that is essential for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[4] Its piperazine-based structure contributes to the preferential delivery to immune cells.[1][3]

-

Cholesterol: A critical component that enhances the stability of the lipid bilayer and can improve the in vivo half-life of the nanoparticles.[5]

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A helper lipid that can adopt a non-lamellar phase, which is thought to aid in the endosomal escape of the nucleic acid payload.[5]

-

PEG-lipid (e.g., C18PEG2K): A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticles, preventing aggregation and reducing non-specific interactions with proteins in the bloodstream, thereby prolonging circulation time. The choice of the lipid anchor and PEG length can influence the biodistribution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the LNP-A10 formulation as reported in the literature.

Table 1: LNP-A10 Formulation Composition

| Component | Molar Ratio (%) |

| This compound | 35 |

| Cholesterol | 46.5 |

| C18PEG2K | 2.5 |

| DOPE | 16 |

Source: Ni H, et al. Nat Commun. 2022.[1]

Table 2: Physicochemical Properties of LNP-A10

| Parameter | Value |

| Diameter (nm) | ~80-100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| pKa | ~6.5 |

| Encapsulation Efficiency (%) | > 90% |

Source: Ni H, et al. Nat Commun. 2022; and general LNP characterization guidelines.[1][6]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol, which will be mixed to create the final lipid mixture for LNP formulation.

Materials:

-

This compound

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

C18-PEG2000 (or other suitable PEG-lipid)

-

Anhydrous Ethanol (200 proof, molecular biology grade)

-

Sterile, RNase-free microcentrifuge tubes or glass vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Bring all lipids to room temperature before use.

-

Prepare individual stock solutions of each lipid in anhydrous ethanol at a concentration of 10-50 mM. The exact concentration can be adjusted based on the desired final LNP concentration and the microfluidic system parameters. For example, prepare:

-

This compound: 25 mM in ethanol

-

Cholesterol: 25 mM in ethanol

-

DOPE: 25 mM in ethanol

-

C18PEG2K: 25 mM in ethanol

-

-

Vortex each solution thoroughly until the lipids are completely dissolved. Gentle heating (e.g., 37-50°C) may be required for some lipids, particularly cholesterol, to ensure complete dissolution.

-

Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage in tightly sealed containers to prevent solvent evaporation.

Protocol 2: Formulation of this compound LNPs using Microfluidics

This protocol details the formulation of LNP-A10 encapsulating mRNA using a microfluidic mixing device. Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform nanoparticles.[7][8]

Materials:

-

Lipid stock solutions (from Protocol 1)

-

mRNA (or other nucleic acid) in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)

-

Syringes for the microfluidic system

-

Sterile, RNase-free tubing

-

Collection tubes

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Lipid Mixture (Organic Phase):

-

In a sterile, RNase-free tube, combine the lipid stock solutions from Protocol 1 according to the molar ratio specified in Table 1 (35:46.5:2.5:16 for this compound:Cholesterol:C18PEG2K:DOPE).

-

For example, to prepare 1 mL of a 12.5 mM total lipid solution, mix:

-

140 µL of 25 mM this compound

-

186 µL of 25 mM Cholesterol

-

10 µL of 25 mM C18PEG2K

-

64 µL of 25 mM DOPE

-

600 µL of anhydrous ethanol

-

-

Vortex the lipid mixture to ensure homogeneity.

-

-

Prepare the Aqueous Phase:

-

Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid (this compound) is protonated, facilitating interaction with the negatively charged nucleic acid.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the mRNA solution into another.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 FRR.[7]

-

Set the total flow rate (TFR). The TFR will influence the mixing time and resulting particle size. A higher TFR generally leads to smaller particles. A typical TFR is in the range of 2-12 mL/min.

-

Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion from the outlet into a sterile tube.

-

-

Purification:

-

To remove the ethanol and unencapsulated nucleic acid, purify the LNP dispersion by dialysis.

-

Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

-

Dialyze against sterile PBS (pH 7.4) at 4°C. Perform several buffer changes over a period of 12-24 hours to ensure complete buffer exchange.

-

-

Sterilization and Storage:

-

Filter the purified LNP suspension through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 3: Characterization of this compound LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

A. Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles in suspension.[6][9][10]

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a 1:50 to 1:100 dilution).

-

Transfer the diluted sample to a clean cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform the measurement in triplicate and report the average size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoparticle population.[9]

B. mRNA Encapsulation Efficiency Measurement

Principle: The RiboGreen assay is a fluorescence-based method to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.[11]

Procedure:

-

Prepare a standard curve of the free mRNA in the appropriate buffer.

-

In a 96-well plate, prepare two sets of samples from the LNP formulation:

-

Sample A (Unencapsulated mRNA): Dilute the LNPs in a buffer that maintains their integrity (e.g., TE buffer).

-

Sample B (Total mRNA): Dilute the LNPs in the same buffer containing a final concentration of 0.5-1% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.

-

-

Add the RiboGreen reagent to all wells (standards and samples) and incubate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the concentration of unencapsulated and total mRNA using the standard curve.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

-

Visualizations

LNP Formulation Workflow

Caption: Workflow for this compound LNP formulation.

Proposed Mechanism of Immune Cell Delivery

Caption: Proposed mechanism of LNP-A10 delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 8. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2.4.2. Determination of Particle Size, Polidispersity Index (PDI) and Zeta-Potential [bio-protocol.org]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

Application Notes and Protocols for Microfluidic Mixing of PPZ-A10 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3][4] The precise control over nanoparticle size, polydispersity, and encapsulation efficiency is critical for their in vivo performance.[2][3] Microfluidic mixing has become the preferred method for LNP synthesis due to its rapid and controlled mixing of aqueous and organic phases, leading to reproducible and scalable nanoparticle formation.[2][3][5]

These application notes provide a detailed protocol for the formulation of lipid nanoparticles utilizing the piperazine-derived ionizable lipid, PPZ-A10, which has shown promise for delivering mRNA to immune cells.[6][7] The protocol is based on a microfluidic mixing approach, ensuring high-quality and reproducible LNP preparations for preclinical research.

Key Concepts in Microfluidic LNP Formulation

The formation of LNPs via microfluidics is based on a nanoprecipitation process.[5][8] A lipid mixture dissolved in ethanol is rapidly mixed with an aqueous phase containing the nucleic acid cargo at a low pH.[9] This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.[5][8] Microfluidic devices, such as those with herringbone mixers, create a chaotic advection that ensures rapid and uniform mixing, which is crucial for producing small and monodisperse LNPs.[5] The final characteristics of the LNPs are highly dependent on the lipid composition, molar ratios, and the microfluidic mixing parameters, such as total flow rate and the flow rate ratio of the aqueous to organic phase.[5][10]

Experimental Protocols

Materials and Reagents

-

Lipids:

-

Ionizable lipid: this compound

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-lipid: C18PEG2K (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

-

Nucleic Acid: mRNA (e.g., encoding a reporter protein like Cre recombinase)

-

Solvents and Buffers:

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop from Precision NanoSystems)

-

Syringe pumps

-

Microfluidic chip (e.g., herringbone micromixer)

-

Syringes (gas-tight, various sizes)

-

Tubing (e.g., PEEK tubing)

-

Vials (sterile, RNase-free)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination

-

Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

Protocol for this compound LNP Formulation

1. Preparation of Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and C18PEG2K in ethanol.

-

Combine the lipid stock solutions to achieve the desired molar ratio of 35:16:46.5:2.5 (this compound : DOPE : Cholesterol : C18PEG2K).[6]

-

The final total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration. A typical starting point is 10-20 mM total lipid.

-

-

Aqueous Phase (mRNA Solution):

-

Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target nucleic acid-to-lipid ratio.

-

2. Microfluidic Mixing

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Prime the system with ethanol and citrate buffer to remove any air bubbles and equilibrate the channels.

-

Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another syringe.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.

-

Set the total flow rate (TFR). The TFR will influence the mixing time and resulting LNP size. A typical range to start with is 2-12 mL/min.

-

Initiate the mixing process. The two solutions will converge in the microfluidic chip, leading to the rapid formation of LNPs.

-

Collect the resulting LNP dispersion in a sterile, RNase-free vial.

3. Downstream Processing (Dialysis)

-

To remove the ethanol and raise the pH to a physiological level, dialyze the LNP dispersion against PBS (pH 7.4).

-

Perform dialysis overnight at 4°C with at least two buffer changes.

Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement

-

Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.

-

Dilute a small aliquot of the dialyzed LNP solution in PBS for measurement.

2. Encapsulation Efficiency (EE)

-

The encapsulation efficiency can be determined using a fluorescent dye-binding assay, such as the RiboGreen™ assay.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The EE is calculated using the following formula:

-

EE (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100

-

3. pKa Determination

-

The pKa of the ionizable lipid within the LNP is a critical parameter for endosomal escape.

-

It can be determined by measuring the zeta potential of the LNPs over a range of pH values and fitting the data to a sigmoidal curve.

Quantitative Data Summary

The following table summarizes the physicochemical properties of a top-performing this compound LNP formulation.[6][7]

| Parameter | Value |

| Ionizable Lipid | This compound |

| Helper Lipid | DOPE |

| Cholesterol | Cholesterol |

| PEG-Lipid | C18PEG2K |

| Molar Ratio (this compound:DOPE:Cholesterol:PEG-Lipid) | 35:16:46.5:2.5 |

| Diameter (nm) | ~80-100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| pKa | ~6.5 |

Visualizations

Experimental Workflow for this compound LNP Formulation

Caption: Workflow for the formulation and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape of LNPs

Caption: General mechanism of LNP cellular uptake and mRNA release.

Conclusion

This document provides a comprehensive guide for the formulation and characterization of this compound lipid nanoparticles using a microfluidic mixing technique. By following these protocols, researchers can reproducibly generate high-quality LNPs for preclinical evaluation of nucleic acid delivery to immune cells. The precise control offered by microfluidics is essential for optimizing LNP formulations and advancing the development of novel nanomedicines.[3][5]

References

- 1. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. db.cngb.org [db.cngb.org]

- 5. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scite.ai [scite.ai]

- 10. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Encapsulation of Cre Recombinase mRNA using PPZ-A10 Ionizable Lipid for Gene Editing Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs) has become a cornerstone of modern therapeutics, enabling applications from vaccines to gene editing.[1][2][3] The Cre-Lox system is a powerful tool for precise genome manipulation, allowing for the deletion, inversion, or translocation of specific DNA segments flanked by LoxP sites.[4][5][6] The transient expression of Cre recombinase via mRNA delivery is highly desirable as it minimizes the risk of off-target effects and immunogenicity associated with viral or DNA-based delivery methods. This application note provides a detailed protocol for the formulation and characterization of LNPs designed to encapsulate Cre recombinase mRNA, utilizing the novel, proprietary ionizable lipid PPZ-A10.

The protocol outlines a reproducible method using microfluidic mixing to achieve high encapsulation efficiency and produce nanoparticles with optimal physicochemical properties for cellular delivery.[7] Furthermore, it describes the necessary characterization steps and an in vitro assay to validate the biological activity of the delivered Cre mRNA.[8][9][10]

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. |

| Lipids | ||

| This compound (Ionizable Cationic Lipid) | Proprietary | - |

| DSPC | Avanti Polar Lipids | 850365 |

| Cholesterol | Avanti Polar Lipids | 700000 |

| DMG-PEG 2000 | Avanti Polar Lipids | 880151 |

| mRNA | ||

| N1-methylpseudouridine-modified Cre mRNA | Custom Synthesis | - |

| Solvents & Buffers | ||

| Ethanol, 200 Proof (Molecular Biology Grade) | Sigma-Aldrich | E7023 |

| Citrate Buffer (50 mM, pH 4.0) | In-house preparation | - |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Invitrogen | AM9849 |

| Quantification & Analysis | ||

| Quant-iT RiboGreen RNA Assay Kit | Invitrogen | R11490 |

| De-ionized (DI) Water, Nuclease-Free | Invitrogen | AM9937 |

| Cell Culture & Functional Assay | ||

| HEK293T "LoxP-Stop-LoxP-eGFP" Reporter Cell Line | Custom/ATCC | - |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a lipid mixture in 100% ethanol with the following molar ratio: This compound : DSPC : Cholesterol : DMG-PEG 2000 = 50 : 10 : 38.5 : 1.5 .[11]

-

Combine the lipids to a final total lipid concentration of 25 mM.

-

Vortex thoroughly until all lipids are fully dissolved, creating a clear solution. Store at -20°C.

-

-

Cre mRNA Stock Solution (Aqueous Phase):

-

Resuspend the lyophilized Cre mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 1.0 mg/mL.

-

Ensure the mRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing.

-

Aliquot and store at -80°C to prevent degradation from freeze-thaw cycles.

-

LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr® Ignite™) for controlled and reproducible LNP formation.[7]

-

System Preparation:

-

Prime the microfluidic system with ethanol and then with the respective aqueous and organic phase buffers as per the manufacturer's instructions.

-

Set the total flow rate to 12 mL/min and the flow rate ratio of Aqueous:Organic to 3:1.[11]

-

-

Formulation:

-

Load the Cre mRNA stock solution (aqueous phase) and the lipid stock solution (organic phase) into separate syringes.

-

Place the syringes onto the device pumps.

-

Initiate the mixing process. The rapid mixing of the low-pH aqueous phase with the ethanol-lipid phase causes the ionizable lipid (this compound) to become protonated and complex with the negatively charged mRNA, leading to nanoparticle self-assembly.[7]

-

-

Downstream Processing:

-

Immediately following formulation, dilute the resulting LNP solution 1:4 with sterile PBS (pH 7.4) to raise the pH and stabilize the particles.

-

Buffer exchange and concentrate the LNPs using Amicon Ultra-15 centrifugal filter units (100 kDa MWCO). This step removes ethanol and non-encapsulated mRNA.[7][11]

-

Wash the LNPs twice with sterile PBS (pH 7.4).

-

Resuspend the final LNP concentrate in a known volume of sterile PBS.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNP-encapsulated Cre mRNA at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.

-

Characterization of LNP-mRNA Formulations

-

Method: Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.[1][]

-

Procedure:

-

Dilute a small aliquot of the LNP sample in sterile PBS to an appropriate concentration for DLS analysis.

-

Measure the size and PDI. An acceptable LNP formulation should have a size between 80-150 nm and a PDI below 0.2.[3][7]

-

Measure the Zeta Potential using an appropriate folded capillary cell. The surface charge should be close to neutral at physiological pH.

-

-

Method: The Quant-iT RiboGreen assay is used to determine the amount of mRNA protected within the LNPs.[13][14][15] This involves measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent.

-

Procedure:

-

Prepare a Standard Curve: Create a standard curve using the free Cre mRNA stock solution at known concentrations (e.g., 0 to 2000 ng/mL).

-

Measure Free mRNA: Dilute an aliquot of the intact LNP sample in TE buffer. Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This value corresponds to unencapsulated ("free") mRNA.

-

Measure Total mRNA: Dilute a separate aliquot of the LNP sample in TE buffer containing 0.5% Triton X-100 (or a suitable alternative like Tween 20) to lyse the LNPs.[13][14] Incubate for 10 minutes, add the RiboGreen reagent, and measure the fluorescence. This value corresponds to the total mRNA.

-

Calculate EE%: Use the standard curve to determine the concentration of free and total mRNA. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

-

Data Presentation: Expected Results

The following tables summarize the expected quantitative data from a successful LNP formulation.

Table 1: Physicochemical Properties of Cre mRNA-LNP Formulations

| Formulation ID | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| This compound-Cre-01 | 95.3 ± 2.1 | 0.11 ± 0.02 | -5.2 ± 1.5 | > 95% |

| This compound-Cre-02 | 98.6 ± 3.5 | 0.13 ± 0.03 | -4.8 ± 1.8 | > 95% |

| This compound-Cre-03 | 96.1 ± 2.8 | 0.12 ± 0.02 | -5.5 ± 1.3 | > 95% |

Table 2: In Vitro Functional Activity - Cre-Mediated Recombination

This experiment uses a HEK293T reporter cell line that stably expresses a "LoxP-Stop-LoxP-eGFP" cassette. Cre-mediated recombination excises the "Stop" codon, enabling eGFP expression, which can be quantified by flow cytometry.[10]

| Treatment Group | LNP Dose (ng of mRNA/well) | % eGFP Positive Cells (48h post-transfection) |

| Untreated Control | 0 | < 1% |

| This compound-Cre LNP | 50 | 25.4% ± 3.1% |

| This compound-Cre LNP | 100 | 58.2% ± 4.5% |

| This compound-Cre LNP | 250 | 89.7% ± 2.8% |

| Lipofectamine + Cre mRNA | 250 | 75.1% ± 5.2% |

Visualization of Protocols and Pathways

Diagram of the LNP-mRNA Formulation Workflow

Caption: Workflow for Cre mRNA-LNP formulation and characterization.

Diagram of Cre-LoxP Recombination Signaling Pathway

Caption: Mechanism of LNP-delivered Cre mRNA for gene activation.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyagen.com [cyagen.com]

- 5. researchgate.net [researchgate.net]

- 6. Cre-Lox recombination - Wikipedia [en.wikipedia.org]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. waters.com [waters.com]

Application Notes and Protocols: In Vivo Administration of Piperazine-A10 (PPZ-A10) Lipid Nanoparticles in Mice

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] While initial LNP formulations primarily targeted hepatocytes in the liver, recent advancements have focused on developing LNPs with tropism for other cell types.[3][4] The piperazine-derived ionizable lipid, PPZ-A10, is a key component of a novel LNP formulation that demonstrates preferential delivery of mRNA to immune cells, such as dendritic cells and macrophages, within the liver and spleen without the need for specific targeting ligands.[3][5] This capability opens new avenues for therapeutic applications in immunology, oncology, and gene therapy.

These application notes provide detailed protocols for the formulation, characterization, and in vivo administration of this compound LNPs in mouse models. The included data and methodologies are based on studies demonstrating the potent delivery of both mRNA and siRNA to immune cell populations.[3][6][7]

Section 1: this compound LNP Formulation and Characterization

The top-performing LNP-A10 formulation is composed of the ionizable lipid this compound, cholesterol, a PEG-lipid (C18PEG2K), and the helper lipid DOPE.[3][6] The optimal molar ratio for these components has been identified to ensure stable nanoparticle formation and efficient in vivo delivery.[3][7]

Experimental Protocol: LNP-A10 Formulation

-

Lipid Stock Preparation: Dissolve this compound, cholesterol, DOPE, and C18PEG2K in ethanol to prepare individual stock solutions.

-

Lipid Mixture: Combine the ethanolic lipid stocks to achieve a final molar ratio of 35:46.5:16:2.5 (this compound : cholesterol : DOPE : C18PEG2K).[3][6][7]

-

Nucleic Acid Preparation: Dilute the desired nucleic acid cargo (e.g., Cre mRNA, siGFP) in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 5).

-

Microfluidic Mixing: Utilize a microfluidic mixing device to combine the ethanolic lipid mixture with the aqueous nucleic acid solution. This rapid mixing process facilitates the self-assembly of the lipids around the nucleic acid core to form LNPs.[2][8]

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and non-encapsulated nucleic acids.[9][10]

-

Concentration and Sterilization: Concentrate the LNP solution using appropriate molecular weight cutoff filters and sterilize by passing through a 0.22 µm filter before in vivo use.[9]

-

Characterization: Analyze the formulated LNPs for size (hydrodynamic diameter), polydispersity index (PDI), and pKa to ensure they meet quality control specifications.[3][6]

Table 1: Physicochemical Properties of LNP-A10

| Parameter | Value | Reference |

|---|---|---|

| Diameter (nm) | < 200 nm | [3][5] |

| Polydispersity Index (PDI) | Low (< 0.2) | [3][9] |

Section 2: In Vivo Administration Protocol

The following protocol details the intravenous administration of this compound LNPs into mice for systemic delivery and evaluation of biodistribution and efficacy.

Experimental Protocol: Intravenous Administration in Mice

-

Animal Model: Ai14 Cre-reporter mice are ideal for validating functional mRNA delivery of Cre recombinase.[3][6] Other strains like BALB/c or C57BL/6 can be used for general biodistribution or toxicity studies.[9][12]

-

Dosage Preparation: Dilute the sterile LNP formulation in sterile PBS to the desired final concentration. Doses typically range from 0.3 mg/kg to 1 mg/kg of encapsulated mRNA.[3][7] The 0.3 mg/kg dose is considered clinically relevant.[3][4]

-

Administration: Administer a total volume of 100 µL of the prepared LNP solution via tail vein injection.[13]

-

Monitoring: Monitor the animals for any immediate adverse reactions post-injection.

-

Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 3 days for mRNA expression studies) for tissue and organ collection.[3][7]

Section 3: Experimental Applications and Results

This compound LNPs have been successfully used to deliver both mRNA for protein expression and siRNA for gene silencing to immune cells in vivo.[3][6]

Application 3.1: mRNA Delivery to Immune Cells

The delivery of Cre mRNA to Ai14 reporter mice allows for the precise quantification of functional mRNA delivery, as successful translation of the Cre protein results in permanent tdTomato fluorescence in target cells.[3]

Experimental Protocol: Quantification of mRNA Delivery

-

Tissue Processing: Following euthanasia, perfuse mice with PBS and harvest organs of interest (primarily liver and spleen).

-

Cell Isolation: Prepare single-cell suspensions from the harvested tissues through mechanical dissociation and enzymatic digestion.

-

Flow Cytometry: Stain the single-cell suspensions with fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, F4/80 for macrophages, CD11c for dendritic cells).

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of tdTomato-positive cells within each defined cell population.

Table 2: In Vivo mRNA Delivery Efficiency of LNP-A10 (1 mg/kg Cre mRNA) in Ai14 Mice [3][7]

| Organ | Cell Type | % tdTomato+ Cells (Mean ± SEM) |

|---|---|---|

| Liver | Endothelial Cells | ~35% |

| Hepatocytes | ~5% | |

| Dendritic Cells | ~20% | |

| Kupffer Cells | ~20% | |

| Spleen | Macrophages | ~15% |

| Dendritic Cells | ~10% |

Data represents approximate values derived from published studies. N=3 mice per group. Analysis performed 3 days post-injection.

Table 3: Dose-Dependent mRNA Delivery of LNP-A10 in Liver Immune Cells [3][7]

| Dose (mg/kg) | Cell Type | % tdTomato+ Cells (Mean ± SEM) |

|---|---|---|

| 1.0 | Kupffer Cells / Dendritic Cells | ~20% |

| 0.5 | Kupffer Cells / Dendritic Cells | ~10-15% |

| 0.3 | Kupffer Cells / Dendritic Cells | ~5-10% |

Data represents approximate values derived from published studies showing a clear dose-dependent response. N=3 mice per group.

Application 3.2: siRNA-Mediated Gene Silencing

LNP-A10 can also effectively deliver siRNA to induce gene silencing in vivo, demonstrating its versatility as a nucleic acid delivery platform.[6]

Experimental Protocol: Assessment of Gene Silencing

-

Animal Model: Utilize a transgenic mouse model that expresses a reporter gene, such as Green Fluorescent Protein (GFP).

-

LNP Cargo: Formulate LNP-A10 with siRNA targeting the reporter gene (siGFP) and a non-targeting control (e.g., siLuciferase).

-

Administration: Inject mice intravenously with siGFP-LNPs or control siLuc-LNPs at a dose of 1 mg/kg.[3][7]

-

Analysis: Isolate the target cell population (e.g., Kupffer cells) from the liver after a suitable time period (e.g., 3 days) and quantify the Mean Fluorescence Intensity (MFI) of the reporter protein via flow cytometry.

Table 4: In Vivo Gene Silencing with LNP-A10 (1 mg/kg siGFP) in Kupffer Cells [3][7]

| Treatment Group | Normalized GFP MFI (Mean ± SEM) |

|---|---|

| LNP-A10 (siLuc Control) | ~1.0 |

| LNP-A10 (siGFP) | ~0.5 |

Data represents approximate values derived from published studies. N=4 mice per group. A significant reduction in GFP MFI indicates successful gene silencing.

Section 4: Visualizations

References

- 1. sartorius.com [sartorius.com]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 10. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of PPZ-A10 Lipid Nanoparticle Size and Polydispersity Index

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ionizable lipid PPZ-A10 has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics.[1] The physical characteristics of these LNPs, particularly their size (hydrodynamic diameter) and polydispersity index (PDI), are critical quality attributes that significantly influence their in vivo performance, including biodistribution, cellular uptake, and transfection efficiency. This application note provides a detailed overview of the characterization of this compound LNP size and PDI, including experimental protocols for their formulation and measurement using Dynamic Light Scattering (DLS).

Data Presentation

The size and PDI of LNPs formulated with this compound are highly dependent on the molar ratio of their lipid components. A study by Ni et al. (2022) investigated various formulations of LNPs containing this compound, cholesterol, C18PEG2K, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The top-performing formulation, designated LNP-A10, demonstrated preferential delivery of mRNA to immune cells. The key physical characteristics of LNP-A10 and other evaluated formulations are summarized below.

| Formulation | Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | Diameter (nm) | Polydispersity Index (PDI) |

| LNP-A10 | 35:46.5:2.5:16 | 85.3 | 0.12 |

| Ratio 1 | 30:30:1:39 | 95.8 | 0.15 |

| Ratio 3 | 45:39.5:2.5:13 | 105.4 | 0.18 |

| Ratio 4 | 50:35:2.5:12.5 | 115.2 | 0.21 |

Experimental Protocols

This compound LNP Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method, adapted from the procedures described by Ni et al. (2022).

Materials:

-

This compound

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C18PEG2K)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Ethanol, anhydrous

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

mRNA cargo in citrate buffer

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, cholesterol, C18PEG2K, and DOPE in anhydrous ethanol at the desired concentrations.

-

-

Lipid Mixture Preparation:

-

Combine the lipid stock solutions in the desired molar ratios (as specified in the data table) to create the final lipid mixture in ethanol.

-

-

Aqueous Phase Preparation:

-

Dilute the mRNA cargo to the desired concentration in 50 mM citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the aqueous mRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Initiate the mixing process to form the LNPs.

-

-

Dialysis:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Sterilization:

-

Filter the dialyzed LNPs through a 0.22 µm sterile filter.

-

-

Storage:

-

Store the final LNP formulation at 4°C.

-

LNP Size and PDI Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter and PDI of this compound LNPs using a DLS instrument (e.g., Malvern Zetasizer).

Materials:

-

This compound LNP suspension

-

Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

-

Disposable DLS cuvettes

Procedure:

-

Instrument Preparation:

-

Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

-

-

Sample Preparation:

-

Dilute the this compound LNP suspension in filtered PBS (pH 7.4) to an appropriate concentration. The optimal concentration will depend on the instrument and should be determined empirically to achieve a stable count rate (typically between 100 and 500 kcps). A starting dilution of 1:100 is recommended.

-

Gently mix the diluted sample by pipetting up and down. Avoid vortexing, as this can induce aggregation.

-

-

Measurement:

-

Transfer the diluted LNP sample to a clean, dust-free DLS cuvette.

-

Place the cuvette in the instrument's sample holder.

-

Set the measurement parameters in the software:

-

Dispersant: Select water (or PBS) and ensure the correct viscosity and refractive index are entered.

-

Equilibration Time: Set an equilibration time of at least 60 seconds to allow the sample to reach thermal equilibrium.

-

Measurement Angle: Use a 173° backscatter angle for sizing nanoparticles.

-

Number of Measurements: Set to at least three measurements per sample.

-

Analysis Model: Use the "General Purpose" or "Cumulants" analysis model.

-

-

-

Data Acquisition and Analysis:

-

Start the measurement.

-

After the measurements are complete, the software will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).

-

The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a homogenous population.[2]

-

Mandatory Visualizations

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Caption: Experimental workflow for DLS characterization of this compound LNPs.

References

Application Note & Protocols: Enhancing CAR-T Cell Persistence and Efficacy with PPZ-A10, a Novel T-Cell Kinase Modulator

As "PPZ-A10" does not correspond to a publicly documented compound in the context of CAR-T cell therapy, this document presents a representative and hypothetical application note. The data, mechanism, and protocols are based on plausible scenarios for a novel small molecule designed to enhance CAR-T cell function, providing researchers with a framework for evaluating similar compounds.

Audience: Researchers, scientists, and drug development professionals in the field of cell therapy and immuno-oncology.

Abstract: Chimeric Antigen Receptor (CAR)-T cell therapy has shown remarkable success in treating hematological malignancies. However, challenges such as T-cell exhaustion, limited persistence, and suboptimal efficacy in solid tumors remain significant hurdles. This document describes this compound, a hypothetical, potent, and reversible small molecule inhibitor of T-Cell Exhaustion Kinase 1 (TCEK1), a key negative regulator of T-cell activation and function. By transiently modulating the TCEK1 pathway, this compound is designed to enhance CAR-T cell proliferation, delay the onset of exhaustion, and improve anti-tumor cytotoxicity.

Introduction to this compound